Cytotoxicity in Hepatocellular Carcinoma
11-Oxomogroside IV A exhibits selective cytotoxicity against SMMC-7721 human hepatocellular carcinoma cells with an IC50 of 288 μg/mL, while a panel of other mogrosides, including Mogroside V, Mogroside III, and Mogroside I E, showed no growth inhibitory effect against HL-60 leukemia cells, indicating a distinct and selective anti-proliferative profile [1].
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 288 μg/mL |
| Comparator Or Baseline | Mogroside V, Mogroside III, Mogroside II E, Mogroside I A1, Mogrol (MG): No inhibitory effect on HL-60 cell growth |
| Quantified Difference | 11-Oxomogroside IV A demonstrates measurable cytotoxicity (IC50 288 μg/mL) while multiple other mogrosides are inactive in comparable assays. |
| Conditions | SMMC-7721 tumor cells (for 11-Oxomogroside IV A); HL-60 cells (for comparators) |
Why This Matters
This selective cytotoxicity differentiates 11-Oxomogroside IV A as a lead compound for anti-hepatocellular carcinoma research, unlike more common, non-cytotoxic mogrosides.
- [1] Chiu CH, Wang R, Zhuang S, Lin PY, Lo YC, Lu TJ. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. Journal of Food and Drug Analysis. 2020 Jan;28(1):74-83. View Source
